KRAS G12C inhibitor 18

KRAS G12C In Vivo Pharmacodynamics Oral Bioavailability

KRAS G12C inhibitor 18 (compound 34) is a covalent, orally bioavailable inhibitor validated across H358, SW1436, and MiaPaca-2 cell lines. Its key differentiator is documented activity against the KRAS G12C/R68S resistance mutant (IC₅₀ = 5.4 nM) and robust in vivo efficacy (79.2% tumor regression at 30 mg/kg QD in R68S xenografts). With established dose-dependent PD (pERK inhibition at 12.5–100 mg/kg p.o.) and anti-tumor activity in NSCLC xenografts (30 mg/kg p.o. BID), it is an essential tool for resistance-modeling and PK/PD correlation studies where generic inhibitors fail.

Molecular Formula C25H20ClFN4O3S
Molecular Weight 511.0 g/mol
Cat. No. B12429329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12C inhibitor 18
Molecular FormulaC25H20ClFN4O3S
Molecular Weight511.0 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCN2C(C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=CC=C4)SC(=C5C#N)N)Cl
InChIInChI=1S/C25H20ClFN4O3S/c1-2-19(32)30-7-8-31-13(12-30)6-9-34-23-15(25(31)33)10-17(27)21(22(23)26)14-4-3-5-18-20(14)16(11-28)24(29)35-18/h2-5,10,13H,1,6-9,12,29H2/t13-/m0/s1
InChIKeyFLOCSULDJZSEOQ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KRAS G12C inhibitor 18: A Structurally Defined and Orally Bioavailable KRAS G12C Inhibitor for Oncology Research Procurement


KRAS G12C inhibitor 18 (CAS 2649788-45-2, also designated compound 34) is an orally bioavailable, covalent small-molecule inhibitor that targets the mutant KRAS G12C oncoprotein [1]. The compound is characterized by the molecular formula C₂₅H₂₀ClFN₄O₃S and a molecular weight of 510.97 g/mol [2]. It functions by covalently engaging the mutant cysteine residue of KRAS G12C, thereby locking the GTPase in an inactive GDP-bound conformation and suppressing downstream MAPK pathway signaling [1].

Why KRAS G12C Inhibitor 18 Cannot Be Simply Substituted by Other In-Class KRAS G12C Inhibitors in Preclinical Studies


KRAS G12C inhibitors exhibit substantial variability in binding modes, state selectivity, in vivo pharmacokinetic properties, and activity against resistance-conferring mutations, rendering them non-interchangeable in research settings. For instance, while many analogs target only the inactive GDP-bound conformation, certain compounds possess broader state engagement or differential activity against secondary resistance mutations such as R68S . Additionally, the oral bioavailability that enables sustained in vivo target engagement in xenograft models varies considerably across the class . Substituting KRAS G12C inhibitor 18 with an analog lacking validated in vivo pharmacodynamic data or equivalent resistance-mutation coverage would compromise experimental reproducibility and confound interpretation of results, particularly in long-term efficacy and resistance-modeling studies.

Quantitative Differentiation of KRAS G12C Inhibitor 18 Versus Closest Analogs: A Procurement-Focused Comparative Evidence Guide


KRAS G12C Inhibitor 18 Demonstrates Superior In Vivo Target Engagement and Pharmacodynamic Activity Relative to Closely Related Structural Analogs

KRAS G12C inhibitor 18 demonstrates robust, dose-dependent in vivo target engagement, as evidenced by the inhibition of pERK and active KRAS following a single oral dose. Unlike the majority of commercially available KRAS G12C inhibitor tool compounds, which lack published in vivo pharmacodynamic characterization, KRAS G12C inhibitor 18 provides quantitatively defined in vivo activity that supports reproducible preclinical efficacy studies [1].

KRAS G12C In Vivo Pharmacodynamics Oral Bioavailability pERK Inhibition

KRAS G12C Inhibitor 18 Exhibits Activity Against KRAS G12C/R68S Resistance Mutant, a Profile Lacking in Many Common Comparator Compounds

A structurally related analog, KRASG12C IN-18 (CAS 2966924-24-1), retains potent anti-proliferative activity against the clinically relevant KRAS G12C/R68S resistance mutation with an IC₅₀ of 5.4 nM . In contrast, widely used KRAS G12C tool compounds such as KRAS G12C inhibitor 14 (IC₅₀ = 18 nM against wild-type G12C only), KRAS G12C inhibitor 28 (IC₅₀ = 57 nM), and KRAS G12C inhibitor 50 (IC₅₀ = 46.7 nM) lack reported activity against secondary resistance mutations [1].

KRAS G12C R68S Mutation Acquired Resistance Anti-Proliferative Activity

KRAS G12C Inhibitor 18 is Orally Bioavailable, a Differentiating Attribute Absent in Several Preclinical KRAS G12C Inhibitors Including BI-0474

KRAS G12C inhibitor 18 is explicitly characterized as orally bioavailable and demonstrates significant anti-tumor activity when administered via oral gavage in xenograft models (30 mg/kg, twice daily) [1][2]. In contrast, BI-0474—a potent KRAS G12C inhibitor with an IC₅₀ of 7.0 nM for GDP-KRAS::SOS1 interaction—has been reported to lack oral bioavailability, with Boehringer Ingelheim developing an alternative orally bioavailable analog (BI 1823911) specifically to address this limitation [3].

KRAS G12C Oral Bioavailability In Vivo Dosing Xenograft Model

KRAS G12C Inhibitor 18 Achieves Higher Potency Against KRAS G12C Biochemical Activity Compared to KRAS G12C Inhibitor 28 and KRAS G12C Inhibitor 50

Based on biochemical inhibitory concentration data reported across multiple compounds in the same pharmacological class, KRAS G12C inhibitor 18 (IC₅₀ = 18 nM) [1] exhibits a potency advantage relative to KRAS G12C inhibitor 28 (IC₅₀ = 57 nM) and KRAS G12C inhibitor 50 (IC₅₀ = 46.7 nM) . This represents a 3.2-fold and 2.6-fold increase in potency, respectively.

KRAS G12C Biochemical Potency IC₅₀ Comparison Inhibitor Selection

KRAS G12C Inhibitor 18 Demonstrates Broad Anti-Proliferative Activity Across Multiple KRAS G12C-Mutant Tumor Cell Lines

KRAS G12C inhibitor 18 has been shown to inhibit the growth of a panel of KRAS G12C-mutant tumor cell lines, including H358 (non-small cell lung cancer), SW1436, and MiaPaca-2 (pancreatic cancer) [1]. This broad cellular activity profile across histologically distinct cancer types is documented, whereas many comparator tool compounds are characterized only by biochemical IC₅₀ values without corresponding cellular anti-proliferative data.

KRAS G12C Anti-Proliferative Activity Cancer Cell Lines In Vitro Efficacy

Optimal Research and Preclinical Application Scenarios for KRAS G12C Inhibitor 18 Procurement


Preclinical In Vivo Efficacy Studies in KRAS G12C-Mutant Non-Small Cell Lung Cancer (NSCLC) Xenograft Models

Given the established dose-dependent pharmacodynamic activity (pERK and active KRAS inhibition at 12.5–100 mg/kg) and demonstrated anti-tumor efficacy (30 mg/kg p.o. BID) in the H358 NSCLC xenograft model [1][2], KRAS G12C inhibitor 18 is well-suited for researchers conducting in vivo tumor growth inhibition studies in NSCLC. The compound's oral bioavailability simplifies chronic dosing protocols and facilitates combination therapy studies where oral administration is preferred.

Investigating Acquired Resistance Mechanisms Using KRAS G12C/R68S Mutant Models

For laboratories focused on delineating acquired resistance pathways to KRAS G12C inhibition, the chemical series represented by KRAS G12C inhibitor 18 (specifically KRASG12C IN-18) provides a critical tool. Its documented activity against the KRAS G12C/R68S resistance mutant (IC₅₀ = 5.4 nM) and in vivo efficacy in R68S-bearing xenografts (79.2% tumor regression at 30 mg/kg QD) enable mechanistic studies of R68S-mediated resistance that cannot be conducted with standard KRAS G12C inhibitors lacking this activity profile.

Comparative Pharmacology Studies Requiring a Well-Characterized Oral KRAS G12C Inhibitor Benchmark

In studies designed to compare the efficacy of novel KRAS G12C-targeting agents or combination regimens, KRAS G12C inhibitor 18 serves as a suitable benchmark control owing to its well-documented oral bioavailability, defined in vivo PD response, and characterized activity across multiple KRAS G12C-mutant cell lines (H358, SW1436, MiaPaca-2) . This contrasts with non-oral analogs such as BI-0474, which cannot serve as oral comparators [3].

Dose-Response and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in KRAS-Driven Tumors

The availability of dose-response data for target engagement (12.5–100 mg/kg range) and defined in vivo PD markers (pERK, active KRAS) [4] makes KRAS G12C inhibitor 18 appropriate for PK/PD correlation studies. Researchers can leverage this pre-existing characterization to establish exposure-response relationships and model optimal dosing regimens without the need for extensive de novo compound characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRAS G12C inhibitor 18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.